molecular formula C7H12ClN3O5 B12730031 1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate CAS No. 95893-28-0

1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate

Cat. No.: B12730031
CAS No.: 95893-28-0
M. Wt: 253.64 g/mol
InChI Key: JUJWKSZETQYRJW-UHFFFAOYSA-M
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Description

1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate is a unique organic compound characterized by its imidazolium core and perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized imidazolium derivatives .

Scientific Research Applications

1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate involves its interaction with molecular targets through its imidazolium core. This core can engage in hydrogen bonding, π-π interactions, and electrostatic interactions with various biomolecules and substrates. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium perchlorate
  • 1-Butyl-3-methylimidazolium perchlorate
  • 1-Methyl-3-(dimethylamino)imidazolium perchlorate

Comparison: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate is unique due to its dimethylamino carbonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations and potentially more effective in specific applications compared to its analogs .

Properties

CAS No.

95893-28-0

Molecular Formula

C7H12ClN3O5

Molecular Weight

253.64 g/mol

IUPAC Name

N,N,3-trimethylimidazol-3-ium-1-carboxamide;perchlorate

InChI

InChI=1S/C7H12N3O.ClHO4/c1-8(2)7(11)10-5-4-9(3)6-10;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JUJWKSZETQYRJW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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